molecular formula C10H16N2O2 B6278748 3-tert-butyl-1-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 1249030-93-0

3-tert-butyl-1-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B6278748
CAS RN: 1249030-93-0
M. Wt: 196.2
InChI Key:
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Description

“3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid” is a compound with the molecular weight of 182.22 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of pyrazole compounds can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of “3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid” is represented by the Inchi Code: 1S/C9H14N2O2/c1-9(2,3)7-6(8(12)13)5-11(4)10-7/h5H,1-4H3,(H,12,13) .


Chemical Reactions Analysis

Pyrazole compounds are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3+2] cycloaddition reactions .


Physical And Chemical Properties Analysis

“3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid” is a powder at room temperature .

Safety and Hazards

The safety data sheet for “3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-tert-butyl-1-ethyl-1H-pyrazole-4-carboxylic acid involves the reaction of tert-butyl hydrazine with ethyl acetoacetate to form 3-tert-butyl-1-ethyl-1H-pyrazole-5-carboxylic acid. This intermediate is then converted to the desired product through a series of reactions involving oxidation, decarboxylation, and acidification.", "Starting Materials": [ "tert-butyl hydrazine", "ethyl acetoacetate", "sodium periodate", "sodium bicarbonate", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Reaction of tert-butyl hydrazine with ethyl acetoacetate in the presence of a base to form 3-tert-butyl-1-ethyl-1H-pyrazole-5-carboxylic acid.", "Step 2: Oxidation of the intermediate with sodium periodate to form the corresponding pyrazole-4-carboxylic acid.", "Step 3: Decarboxylation of the pyrazole-4-carboxylic acid with sodium bicarbonate to form the corresponding pyrazole.", "Step 4: Acidification of the pyrazole with hydrochloric acid to form the final product, 3-tert-butyl-1-ethyl-1H-pyrazole-4-carboxylic acid.", "Step 5: Isolation of the product by extraction with ethyl acetate and drying over anhydrous sodium sulfate." ] }

CAS RN

1249030-93-0

Product Name

3-tert-butyl-1-ethyl-1H-pyrazole-4-carboxylic acid

Molecular Formula

C10H16N2O2

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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